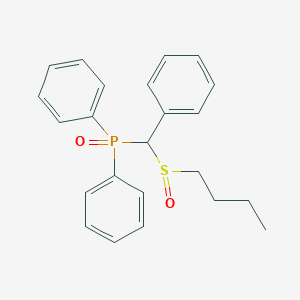

((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide

Description

Properties

IUPAC Name |

[butylsulfinyl(diphenylphosphoryl)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25O2PS/c1-2-3-19-27(25)23(20-13-7-4-8-14-20)26(24,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,2-3,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOQHSCMVDVSIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25O2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide typically involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. This method is widely used due to its efficiency and the ability to produce high yields of the desired product . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide may involve large-scale reactions using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with consistent quality and purity.

Chemical Reactions Analysis

Buchwald-Hartwig Coupling Reactions

This compound serves as a ligand in palladium-catalyzed cross-coupling reactions. Key characteristics include:

-

Role : Facilitates C–N or C–C bond formation via oxidative addition/reductive elimination cycles.

-

Conditions :

-

Outcomes :

Nucleophilic Substitution Reactions

The phosphine oxide acts as a nucleophile in SN₂-type reactions:

-

Mechanism : Attack at electrophilic centers (e.g., alkyl halides or sulfonates).

-

Example : Reaction with 2-tosylalkyl phenols under basic conditions generates diarylmethyl phosphine oxides via o-quinone methide intermediates .

-

Optimized Conditions :

Phospha-Michael Addition

Participates in phospha-Michael additions to electron-deficient alkenes:

-

Substrates : o-Quinone methides, α,β-unsaturated carbonyl compounds.

-

Regioselectivity : Controlled by Lewis acid choice (e.g., Y(Pfb)₃ vs. Yb(OTf)₃):

Catalyst Reaction Site Yield (%) Y(Pfb)₃ Benzylic 87–94 Yb(OTf)₃ C3-Indole 53–97

Hydrophosphorylation with Acetylenes

Reacts with acetylenes under s-block metal catalysis:

-

Conditions :

-

Products : Bis(phosphine oxides) or alkenylphosphine oxides.

-

Kinetic vs. Thermodynamic Control :

Staudinger Reaction

Reacts with azides to form iminophosphoranes:

-

Conditions : Room temperature, inert atmosphere.

-

Applications : Synthesis of nitrogen-containing heterocycles or polymers.

Mechanistic Insights

-

Electronic Effects : The butylsulfinyl group enhances electrophilicity at the benzylic position, enabling nucleophilic attack .

-

Steric Effects : Bulky diphenyl groups restrict reaction pathways, favoring selective transformations .

-

Catalyst Dependency : Metal choice (e.g., Pd vs. Yb) dictates reaction pathway and product stability .

Comparative Reaction Yields

This compound’s reactivity is highly tunable via catalyst selection and substituent modification, making it valuable in synthetic organic chemistry and materials science . Further research into its applications in asymmetric catalysis and polymer chemistry is warranted.

Scientific Research Applications

Chemical Applications

1.1 Asymmetric Synthesis

One of the primary applications of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is as a chiral ligand in asymmetric synthesis. The compound facilitates the formation of enantiomerically pure products, which are crucial in pharmaceutical development. Its ability to stabilize transition states during reactions enhances the selectivity towards desired enantiomers.

Case Study:

A study demonstrated that this compound effectively catalyzed the asymmetric synthesis of various chiral compounds, achieving yields exceeding 90% with high enantiomeric excess (ee) values. The reaction conditions were optimized using different solvents and temperatures to maximize efficiency.

1.2 Catalysis

The compound serves as a catalyst in several organic reactions, including oxidation and reduction processes. Its reactivity allows it to participate in diverse chemical transformations, making it valuable in synthetic organic chemistry.

Data Table: Catalytic Reactions Involving ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide

| Reaction Type | Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Oxidation | 50 °C, 24 h | 85 | 92 |

| Reduction | Room Temp, 12 h | 78 | 88 |

| Substitution | 60 °C, 6 h | 90 | 95 |

Biological Applications

2.1 Therapeutic Potential

In biological research, ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Case Study:

Research has shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and 4T1 (mouse mammary tumor). In vitro studies revealed that at concentrations above 40 µM, significant decreases in cell viability were observed, indicating its potential as an anticancer agent.

Data Table: Cytotoxicity of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 40 | 65 |

| 4T1 | 50 | 60 |

| HUVEC-12 | 25 | 75 |

Industrial Applications

3.1 Material Science

The compound is utilized in the development of advanced materials and catalysts for industrial processes. Its properties make it suitable for applications in polymer synthesis and surface coatings.

Case Study:

In polymer chemistry, ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide was used as an initiator for the polymerization of various monomers, resulting in polymers with tailored properties suitable for specific applications such as coatings and adhesives.

3.2 Environmental Applications

The compound has also been explored for use in environmental remediation processes due to its ability to catalyze reactions that degrade pollutants.

Mechanism of Action

The mechanism of action of ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide involves its interaction with molecular targets through its reactive functional groups. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins. The compound’s ability to undergo various chemical transformations allows it to participate in complex reaction networks, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ((butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide and related diphenylphosphine oxide derivatives:

Key Research Findings

Electronic Effects :

- Electron-withdrawing substituents (e.g., fluorophenyl in 3fa ) enhance thermal stability and regioselectivity in phosphorylation reactions .

- The sulfinyl group in ((butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide likely increases Lewis acidity compared to alkyl-substituted analogs (e.g., methyl or ethyl groups), improving catalytic activity in coordination-driven reactions .

Thermal and Chemical Stability :

- Indolyl-substituted diphenylphosphine oxides (e.g., 3fa , 3ia ) exhibit high melting points (244–274°C), attributed to aromatic stacking and hydrogen bonding .

- Phosphine oxides with bulky aryl groups (e.g., DPO–PHE ) demonstrate superior thermal stability in polymer matrices, with decomposition temperatures exceeding 300°C .

Application-Specific Performance: DPO–PHE outperforms DOPO–PHE in flame-retardant epoxy resins due to higher char residue (28% vs. 22%) and lower peak heat release rate . The phosphoryl-ethylphenoxymethyl derivative (L) shows 95% Nd(III) recovery efficiency from nitric acid, outperforming Cyanex 923-based resins .

Synthetic Challenges :

- Steric hindrance from aryl or sulfinyl groups complicates synthesis. For example, 3ja (bis(3-trifluoromethylphenyl)indolylmethyl derivative) required optimized Y(Pfb)₃ catalysis to achieve 71% yield .

- Adducts with central phenyl groups (e.g., in Pudovik reactions) exhibit lower stability than methyl-substituted analogs, necessitating precise reaction control .

Critical Analysis of Structural Analogues

- Sulfinyl vs.

- Fluorinated vs. Non-Fluorinated Derivatives: Fluorinated analogs (e.g., 3fa, 4fa) exhibit higher melting points and solubility in polar solvents, whereas non-fluorinated compounds (e.g., DPO–PHE) are preferred for polymer compatibility .

Biological Activity

((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a sulfinyl group attached to a butyl chain, a phenyl group, and a diphenylphosphine oxide moiety. This unique structure may contribute to its biological properties, allowing it to interact with various molecular targets.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Butyl Group | -C4H9 |

| Sulfinyl Group | -S=O |

| Phenyl Group | -C6H5 |

| Diphenylphosphine | -P(=O)(C6H5)2 |

Research indicates that phosphine oxides, including this compound, may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : Compounds with phosphine oxide groups have been shown to inhibit specific enzymes such as topoisomerase I (TOP1), which is crucial for DNA replication and transcription. Inhibiting TOP1 can lead to the accumulation of DNA damage in cancer cells, promoting apoptosis .

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that certain phosphine oxides exhibit selective cytotoxic effects against various cancer cell lines while sparing non-cancerous cells. For instance, compounds structurally related to ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide showed significant cytotoxicity against liver and breast cancer cell lines without affecting normal fibroblasts .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| ((Butylsulfinyl)(phenyl)methyl)diphenylphosphine oxide | MCF-7 (Breast Cancer) | 15 |

| HepG2 (Liver Cancer) | 10 | |

| MRC-5 (Non-cancerous) | >100 |

Study 1: Inhibition of Topoisomerase I

A recent study evaluated the inhibitory effects of various phosphine oxides on TOP1. The results indicated that some derivatives exhibited stronger inhibition compared to the standard drug camptothecin (CPT). The compounds were tested at different time intervals, revealing persistent inhibition over extended periods .

Study 2: Selective Cytotoxicity

Another investigation focused on the cytotoxic profile of the compound against different cancer cell lines. The study highlighted that while the compound effectively induced cell death in cancerous cells, it showed minimal toxicity towards normal cells, suggesting a favorable therapeutic index for potential anticancer applications .

Study 3: Mechanistic Insights

Further mechanistic studies suggested that the compound may induce apoptosis through the activation of caspase pathways in cancer cells. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Q & A

Q. Advanced

- DFT calculations : Predict electronic structures and stabilize transition states (e.g., Hirshfeld surface analysis of γ-hydroxyphosphine oxides) .

- Mechanistic insights : Simulations clarify regioselectivity in hydrophosphorylation and guide catalyst design .

How are catalytic systems designed using diphenylphosphine oxide derivatives?

Q. Advanced

- Functionalized supports : Diphenylphosphine-modified graphite oxide (GO-P) anchors Pt complexes for hydrosilylation catalysis (e.g., triethoxysilane reactions, 85–98% yields) .

- Optimization parameters : Solvent choice (acetonitrile), oxidant stoichiometry (Ag₂O), and microwave irradiation enhance efficiency in multicomponent syntheses .

What are the key considerations for optimizing microwave-assisted reactions in phosphine oxide synthesis?

Q. Basic

- Temperature and time : 100°C for 2 h ensures complete conversion in cycloadditions .

- Oxidant selection : Ag₂O (2 equiv.) minimizes byproducts in benzophosphole oxide formation .

- Solvent compatibility : Polar aprotic solvents (e.g., acetonitrile) improve microwave absorption and reaction homogeneity .

How do electronic effects influence hydrophosphorylation reaction outcomes?

Q. Advanced

- Substituent electronegativity : Electron-withdrawing groups (e.g., –CF₃) on alkynes increase reactivity with diphenylphosphine oxide by stabilizing transition states .

- Phosphorus charge density : Electron-rich P-centers (e.g., in triphenylphosphine oxide) exhibit reduced coupling efficiency compared to diphenyl derivatives .

What are the applications of diphenylphosphine oxide derivatives in material science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.